5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione

Description

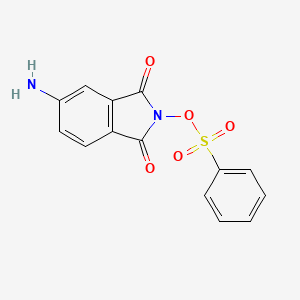

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione is a synthetic isoindole-1,3-dione derivative characterized by a 5-amino substitution on the isoindole ring and a phenylsulfonyloxy group at the 2-position. The phenylsulfonyloxy group likely enhances electrophilicity and stability compared to simpler substituents, making it relevant for pharmaceutical or materials science applications.

Properties

CAS No. |

91517-75-8 |

|---|---|

Molecular Formula |

C14H10N2O5S |

Molecular Weight |

318.31 g/mol |

IUPAC Name |

(5-amino-1,3-dioxoisoindol-2-yl) benzenesulfonate |

InChI |

InChI=1S/C14H10N2O5S/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)21-22(19,20)10-4-2-1-3-5-10/h1-8H,15H2 |

InChI Key |

KCINQILOFODTIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=C(C2=O)C=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Isoindole-Dione Core: The isoindole-dione core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The phenylsulfonyl group can be reduced to form the corresponding thiol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The amino group and phenylsulfonyl group can interact with biological molecules, leading to various effects. For example, the compound may inhibit certain enzymes or interact with DNA, leading to its biological activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of isoindole-1,3-dione derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural Features and Properties

Key Observations:

- Substituent Diversity: The target compound’s phenylsulfonyloxy group distinguishes it from methyl, fluorophenyl, or piperidinyl substituents in analogs.

- Amino Position: The 5-amino substitution (common in ZHAWOC6017, ZHAWOC1246, and the target compound) contrasts with 4-amino in Pomalidomide , which is critical for its anticancer activity. Positional changes significantly alter biological target interactions.

- Toxicity Considerations : Derivatives like the tetrachloroethylthio compound were banned due to toxicity, underscoring the importance of substituent selection. The phenylsulfonyloxy group may offer a safer profile compared to highly halogenated analogs.

Biological Activity

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 91517-75-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₀N₂O₅S

- Molecular Weight : 318.305 g/mol

- Density : 1.64 g/cm³

- Boiling Point : 570.4 °C at 760 mmHg

- LogP : 2.785 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of protein phosphatases, which are crucial in regulating various cellular functions including cell growth and differentiation.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties across several human tumor cell lines. The National Cancer Institute (NCI) evaluated its efficacy using a panel of approximately sixty cancer cell lines. The results indicated a mean GI50 (the concentration required to inhibit cell growth by 50%) value of approximately 15.72 μM, highlighting its potential as an effective anticancer agent.

Table 1: Anticancer Activity Overview

| Cell Line | GI50 (μM) | TGI (μM) | Selectivity Index |

|---|---|---|---|

| COLO 205 (Colon) | 15.72 | 50.68 | 9.24 |

| T-47D (Breast) | - | - | 5.65 |

| HOP-62 (Lung) | - | - | 4.94 |

| SK-OV-3 (Ovary) | - | - | 4.79 |

Study on Antimitotic Activity

In a study conducted by the NCI, the compound was subjected to a single-dose assay against various cancer cell lines. The findings revealed that it displayed a significant level of antimitotic activity, effectively inhibiting cell proliferation in sensitive cell lines.

In Vivo Studies

Further evaluation included in vivo studies where the compound was administered to nude mice implanted with A549-Luc lung cancer cells. The treatment resulted in reduced tumor sizes compared to control groups, suggesting its potential as a therapeutic agent.

Pharmacokinetic Properties

Pharmacokinetic evaluations indicate that the compound has favorable drug-like properties based on SwissADME analysis. These properties include good solubility and permeability, making it a candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.